tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate
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Overview
Description
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate is used as a building block in organic synthesis. Its boronic ester group makes it valuable for cross-coupling reactions, which are essential for constructing complex molecules .
Biology and Medicine
In biology and medicine, this compound can be used to synthesize biologically active molecules. Boronic esters are known to inhibit proteases, making them potential candidates for drug development .
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it useful in creating durable materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate primarily involves its boronic ester group. This group can interact with various molecular targets, such as enzymes, by forming reversible covalent bonds. These interactions can inhibit enzyme activity, which is useful in medicinal chemistry for developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl)carbamate apart from similar compounds is its unique cyclopentene structure. This structure provides distinct reactivity and stability, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C16H28BNO4 |
---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-12-10-8-9-11(12)17-21-15(4,5)16(6,7)22-17/h9,12H,8,10H2,1-7H3,(H,18,19) |
InChI Key |
MPFSAZDLKPWHMK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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